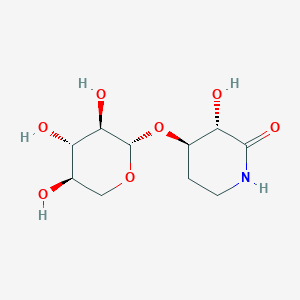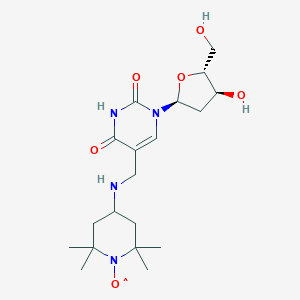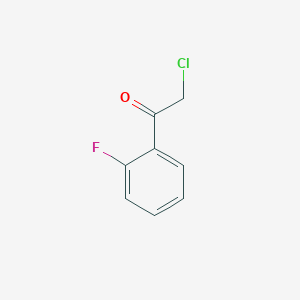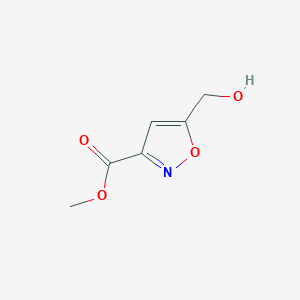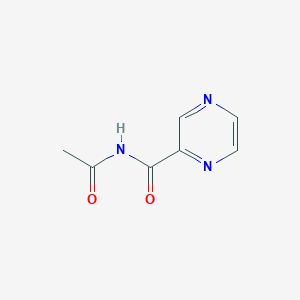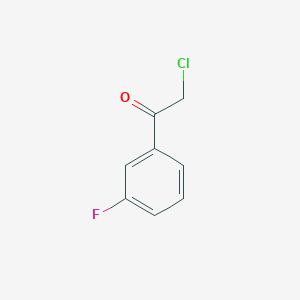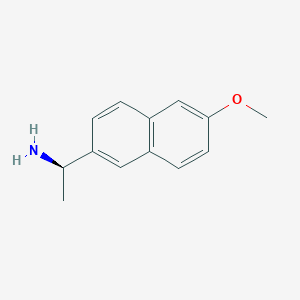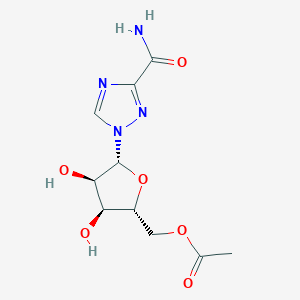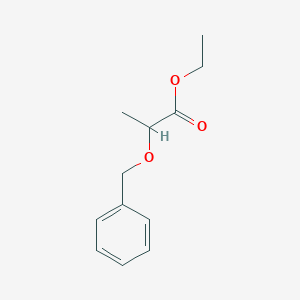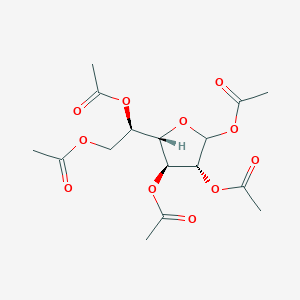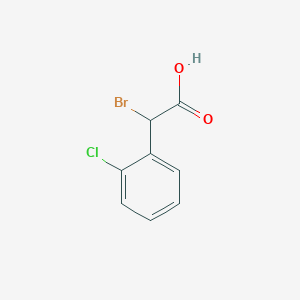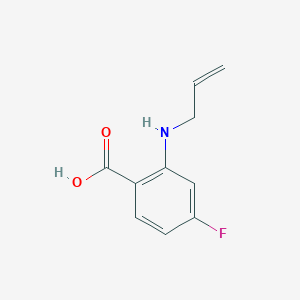
N-allyl-4-fluoroanthranilic acid
Übersicht
Beschreibung
N-allyl-4-fluoroanthranilic acid, also known as AFA, is a chemical compound that has been widely studied for its potential biological applications. AFA is a derivative of anthranilic acid, an aromatic amino acid that is a precursor to tryptophan, an essential amino acid in humans. AFA has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-allyl-4-fluoroanthranilic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. N-allyl-4-fluoroanthranilic acid has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemische Und Physiologische Effekte
N-allyl-4-fluoroanthranilic acid has been shown to have various biochemical and physiological effects, including the inhibition of enzymes involved in the biosynthesis of tryptophan, an essential amino acid in humans. N-allyl-4-fluoroanthranilic acid has also been shown to have antioxidant properties, which could be useful in the prevention of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-allyl-4-fluoroanthranilic acid in lab experiments is its relatively simple synthesis process, which makes it easy to produce in large quantities. N-allyl-4-fluoroanthranilic acid also has a wide range of potential applications, making it a versatile compound for research. However, one limitation of using N-allyl-4-fluoroanthranilic acid is its potential toxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-allyl-4-fluoroanthranilic acid, including the development of new drugs based on its antibacterial, antifungal, and antitumor properties. Further research is also needed to fully understand the mechanism of action of N-allyl-4-fluoroanthranilic acid and its potential applications in the prevention and treatment of various diseases. Additionally, research on the potential toxicity of N-allyl-4-fluoroanthranilic acid is needed to ensure its safe use in various applications.
Wissenschaftliche Forschungsanwendungen
N-allyl-4-fluoroanthranilic acid has been studied extensively for its potential applications in the field of medicine and biotechnology. It has been shown to have antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. N-allyl-4-fluoroanthranilic acid has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
128992-69-8 |
|---|---|
Produktname |
N-allyl-4-fluoroanthranilic acid |
Molekularformel |
C10H10FNO2 |
Molekulargewicht |
195.19 g/mol |
IUPAC-Name |
4-fluoro-2-(prop-2-enylamino)benzoic acid |
InChI |
InChI=1S/C10H10FNO2/c1-2-5-12-9-6-7(11)3-4-8(9)10(13)14/h2-4,6,12H,1,5H2,(H,13,14) |
InChI-Schlüssel |
IXJOVYJNXHXTAF-UHFFFAOYSA-N |
SMILES |
C=CCNC1=C(C=CC(=C1)F)C(=O)O |
Kanonische SMILES |
C=CCNC1=C(C=CC(=C1)F)C(=O)O |
Synonyme |
Benzoic acid, 4-fluoro-2-(2-propenylamino)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

